molecular formula C19H11BrN2O6 B10892781 [4-(4-Bromophenoxy)-3-nitrophenyl](4-nitrophenyl)methanone

[4-(4-Bromophenoxy)-3-nitrophenyl](4-nitrophenyl)methanone

Cat. No.: B10892781
M. Wt: 443.2 g/mol
InChI Key: KWZRHCODIYUPKJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-3-nitrophenylmethanone is an organic compound characterized by the presence of bromine, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-3-nitrophenylmethanone typically involves the reaction of 4-bromophenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the nitro groups can yield corresponding amines.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Bromophenoxy)-3-nitrophenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. For example, compounds with similar structures have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in cell proliferation.

Industry

In the industrial sector, 4-(4-Bromophenoxy)-3-nitrophenylmethanone is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance the performance of the final product.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-3-nitrophenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.

    4-Nitrophenol: A compound with a nitro group attached to a phenol ring.

    4-Bromobiphenyl: A compound with a bromine atom attached to a biphenyl structure.

Uniqueness

4-(4-Bromophenoxy)-3-nitrophenylmethanone is unique due to the presence of both bromine and nitro groups on a phenyl ring, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H11BrN2O6

Molecular Weight

443.2 g/mol

IUPAC Name

[4-(4-bromophenoxy)-3-nitrophenyl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H11BrN2O6/c20-14-4-8-16(9-5-14)28-18-10-3-13(11-17(18)22(26)27)19(23)12-1-6-15(7-2-12)21(24)25/h1-11H

InChI Key

KWZRHCODIYUPKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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